methyl 3-{[3-(acetyloxy)benzoyl]amino}-4-methylbenzoate
Overview
Description
Methyl 3-{[3-(acetyloxy)benzoyl]amino}-4-methylbenzoate is a useful research compound. Its molecular formula is C18H17NO5 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.11067264 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex organic molecules like "methyl 3-{[3-(acetyloxy)benzoyl]amino}-4-methylbenzoate" plays a crucial role in developing new pharmaceuticals, materials, and chemical probes. Studies on related compounds, such as the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with potential antioxidant activities, exemplify the importance of synthetic chemistry in discovering new molecules with beneficial properties (H. Yüksek et al., 2015). These methodologies can be applied to synthesize and modify compounds like "this compound" for various applications.
Material Science and Liquid Crystal Research
The structural features of "this compound" may lend itself to applications in material science, especially in the formation of liquid crystals or as precursors to polymers with unique properties. Research into similar structures has led to the development of monodendrons and dendrimers that exhibit liquid-crystalline phases, offering potential for novel display technologies and nanomaterials (V. Balagurusamy et al., 1997).
Analytical and Biochemical Applications
Compounds with benzoyl and acetyloxy functional groups often serve as derivatization agents in analytical chemistry, enhancing the detection and quantification of various biomolecules. For example, fluorescent derivatization reagents have been developed for compounds having hydroxyl and/or amino groups, significantly improving analytical methods in biochemistry and pharmacology (Y. Tsuruta & K. Kohashi, 1987).
Pharmacological Research
Although the specific applications of "this compound" in pharmacology were not directly found, related compounds have been investigated for their potential medicinal properties. The study of benzothiazoles and their derivatives, for example, has revealed promising antitumor activities, highlighting the importance of exploring novel compounds for therapeutic applications (Eiji Kashiyama et al., 1999).
Properties
IUPAC Name |
methyl 3-[(3-acetyloxybenzoyl)amino]-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-11-7-8-14(18(22)23-3)10-16(11)19-17(21)13-5-4-6-15(9-13)24-12(2)20/h4-10H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDJHVFCEIDSHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=CC=C2)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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